molecular formula C18H19BrN4 B3003172 2-(4-Bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine CAS No. 681260-10-6

2-(4-Bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

Cat. No.: B3003172
CAS No.: 681260-10-6
M. Wt: 371.282
InChI Key: XCNAIIPASDTWSP-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine” is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazopyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Molecular Structure Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles . It is also useful in material science because of its structural character .


Chemical Reactions Analysis

Imidazopyridines have been functionalized through radical reactions for the direct functionalization of imidazopyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Compounds related to 2-(4-Bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine have been synthesized and evaluated for their potential in medicinal chemistry. Piperazine-2,6-dione derivatives, which bear a structural resemblance, have shown significant anticancer activity (Sandeep Kumar et al., 2013). Similarly, the synthesis of imidazo[1,2-a]pyridine derivatives has been studied for their application in medicinal chemistry, particularly in the context of antimycobacterial activity (Kai Lv et al., 2017).

Chemical Synthesis

  • The chemical synthesis of imidazo[1,2-a]pyridine compounds, including those similar to this compound, has been a topic of significant research. Studies have focused on developing efficient synthetic routes for these compounds, exploring different substituents and their effects on the final products (J. Khalafy et al., 2002).

Pharmaceutical Analysis

  • Research has also been conducted on the development of analytical methods for similar compounds. For example, the preparation of a ketoconazole ion-selective electrode, which is structurally related, highlights the importance of such compounds in pharmaceutical analysis (M. Shamsipur & F. Jalali, 2000).

Corrosion Inhibition

  • The application of imidazo[1,2-a]pyridine derivatives in the field of corrosion inhibition has been investigated. A derivative of imidazo[1,2-a]pyridine was studied as a corrosion inhibitor for carbon steel in saline solution, demonstrating the diverse applications of these compounds beyond pharmaceuticals (R. M. Kubba & N. M. Al-Joborry, 2020).

Antimicrobial and Antifungal Activity

  • Some derivatives of imidazo[1,2-a]pyridine have shown promising antimicrobial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (B. Sathe et al., 2011).

Imaging Applications

  • Imidazo[1,2-a]pyridines have been explored for imaging applications, particularly in the context of Alzheimer's disease. Radioiodinated imidazo[1,2-a]pyridine derivatives have been developed as imaging agents for β-amyloid plaques in Alzheimer's disease (B. Yousefi et al., 2012).

Safety and Hazards

It is incompatible with oxidizing agents and should be stored in a cool, dry, well-ventilated area .

Properties

IUPAC Name

2-(4-bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4/c19-15-6-4-14(5-7-15)18-16(13-22-11-8-20-9-12-22)23-10-2-1-3-17(23)21-18/h1-7,10,20H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNAIIPASDTWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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